molecular formula C16H17F3N2O B6504406 N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide CAS No. 1396749-95-3

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B6504406
CAS No.: 1396749-95-3
M. Wt: 310.31 g/mol
InChI Key: FHKQQHNHPFLTLW-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the reaction of 4-pyrrolidin-1-ylbut-2-yn-1-ylamine with 2-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and materials.

Biology: N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its trifluoromethyl group enhances its binding affinity and stability, making it useful in biochemical assays.

Medicine: This compound has been investigated for its therapeutic potential in various medical applications, including as an anti-inflammatory agent and a candidate for drug development targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to specific receptors, leading to downstream effects such as modulation of enzyme activity or inhibition of signaling pathways.

Comparison with Similar Compounds

  • N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide: Lacks the trifluoromethyl group, resulting in different binding properties.

  • N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide: Contains an acetamide group instead of a benzamide group, leading to different biological activities.

  • N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]propionamide: Features a propionamide group, altering its chemical and biological properties.

Uniqueness: N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which significantly enhances its stability and binding affinity compared to similar compounds without this group.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbut-2-ynyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O/c17-16(18,19)14-8-2-1-7-13(14)15(22)20-9-3-4-10-21-11-5-6-12-21/h1-2,7-8H,5-6,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKQQHNHPFLTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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